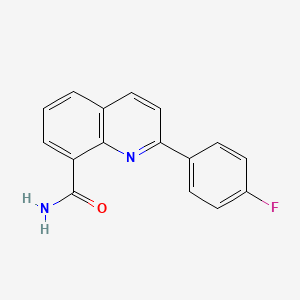

2-(4-Fluorophenyl)quinoline-8-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

655222-52-9 |

|---|---|

Molecular Formula |

C16H11FN2O |

Molecular Weight |

266.27 g/mol |

IUPAC Name |

2-(4-fluorophenyl)quinoline-8-carboxamide |

InChI |

InChI=1S/C16H11FN2O/c17-12-7-4-10(5-8-12)14-9-6-11-2-1-3-13(16(18)20)15(11)19-14/h1-9H,(H2,18,20) |

InChI Key |

QBJWPYMKSIUMIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 2 4 Fluorophenyl Quinoline 8 Carboxamide Analogues

Impact of Substituents on Quinoline (B57606) Ring System

The quinoline core is a "privileged scaffold" in drug discovery, present in numerous natural and synthetic compounds with diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govmdpi.com The substitution pattern on this bicyclic system, particularly at the 2- and 8-positions, dramatically affects the molecule's interaction with biological targets.

The introduction of a fluorine atom onto the phenyl ring at the 2-position of the quinoline is a strategic decision rooted in established medicinal chemistry principles. Fluorine, being the most electronegative element and sterically similar to hydrogen, can significantly alter a molecule's properties without substantially increasing its size. researchgate.net

Key effects of the 4-fluoro substituent include:

Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic oxidation. mdpi.com Placing a fluorine atom at the para-position of the phenyl ring can block potential sites of aromatic hydroxylation, a common metabolic pathway, thereby improving the compound's metabolic stability and prolonging its duration of action. mdpi.com

Binding Affinity : The high electronegativity of fluorine can lead to favorable interactions with biological targets. mdpi.com It can alter the electronic properties of the phenyl ring, influencing pKa and creating dipole moments that may engage in productive interactions with amino acid residues in a receptor's binding pocket. researchgate.netmdpi.com Studies on various quinoline derivatives have shown that highly electronegative substituents like fluorine can enhance binding affinity. nih.gov For some classes of drugs, such as synthetic statins, a 4-fluorophenyl group is a crucial structural requirement for biological activity. mdpi.com

Physicochemical Properties : Fluorine substitution can increase the lipophilicity of a molecule, which can influence its ability to cross cell membranes. researchgate.netmdpi.com This modification is a tool to fine-tune the pharmacokinetic profile of a drug candidate.

The strategic placement of fluorine is a common tactic in drug design. For instance, in a series of quinoline-6-carboxamide (B1312354) derivatives investigated as P2X7R antagonists, the 4-fluoro analogue demonstrated potent activity, underscoring the positive contribution of this substituent. nih.gov

The connectivity of the core structure—with the substituted phenyl ring at the 2-position and the carboxamide group at the 8-position—is critical for its biological profile. The electronic nature of the quinoline ring makes these positions chemically significant. Resonance analysis indicates that the quinoline ring is π-electron-deficient, rendering the 2- and 4-positions susceptible to nucleophilic attack. quora.com Conversely, electrophilic substitution preferentially occurs on the benzene portion of the ring system, typically at the 5- and 8-positions. reddit.com

2-Position Substitution : The 2-position is a common site for substitution in biologically active quinolines. Attaching the 4-fluorophenyl group at this position defines the primary vector and orientation of the molecule within a binding site. Studies on various 2-arylquinoline derivatives have shown that the nature of the aryl group significantly modulates activity. nih.gov

8-Position Substitution : The 8-position provides a key anchor point for the carboxamide side chain. This positioning directs the carboxamide functionality into a specific region of space relative to the planar quinoline and phenyl rings. A number of studies have explored the synthesis and activity of 8-substituted quinoline derivatives, confirming the importance of this position for achieving desired biological effects. nih.govnih.gov For example, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and showed potent inhibitory activity against carbonic anhydrase isoforms, highlighting the utility of the 8-position as a point for diversification. nih.gov

Influence of the Carboxamide Functionality on Biological Interactions

The carboxamide linkage (-CONH-) is a ubiquitous functional group in pharmaceuticals and biologically active molecules. nih.gov Its presence in the 2-(4-Fluorophenyl)quinoline-8-carboxamide structure is not merely a linker but a critical pharmacophoric element capable of forming key interactions with biological targets.

The primary role of the carboxamide group is its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). These interactions are fundamental for molecular recognition and the stable binding of a ligand to a protein.

In various studies on quinoline-carboxamides, this functional group has been shown to be essential for activity. For example, research on quinoline-carboxamide derivatives as P2X7R antagonists highlighted that the amide linkage is associated with favorable receptor inhibition. nih.gov Similarly, quinolinone-3-carboxamide derivatives have demonstrated a wide range of biological activities, including anticancer effects, where the carboxamide moiety is crucial for target interaction. nih.gov The orientation of the carboxamide, dictated by its attachment at the 8-position of the quinoline ring, ensures that its hydrogen bonding capabilities are presented in a specific three-dimensional arrangement.

SAR Hypotheses and Design Principles for Novel Analogues

Based on the analysis of the structural components, several SAR hypotheses can be formulated to guide the design of new analogues with potentially improved properties.

Phenyl Ring Substitution : While the 4-fluoro substituent is beneficial for metabolic stability and potency, exploring other small, electron-withdrawing groups (e.g., -Cl, -CN) or electron-donating groups (e.g., -CH3, -OCH3) at the para-position could further optimize electronic and steric interactions. Moving the fluorine to the ortho- or meta-positions could also probe different binding interactions.

Quinoline Ring Modifications : The nitrogen atom at position 1 is crucial for the quinoline's chemical properties. Modifications at other positions on the quinoline ring, such as the 4-, 5-, or 6-positions, with small substituents could modulate solubility and cell permeability without disrupting the core binding pharmacophore.

Carboxamide Group Bioisosteres : The carboxamide is a key interacting group. Replacing it with bioisosteres—functional groups with similar physicochemical properties—could lead to improved pharmacokinetic profiles. Potential replacements include reversed amides, sulfonamides, or five-membered heterocyclic rings like triazoles or oxadiazoles, which can mimic the hydrogen bonding pattern.

Conformational Restriction : Introducing substituents that further restrict the conformation of the molecule could enhance binding affinity by reducing the entropic penalty of binding. This could be achieved by creating cyclic analogues or introducing bulky groups that favor a specific rotational conformation of the phenyl ring relative to the quinoline core.

These design principles form a rational basis for the synthesis of new chemical entities derived from the this compound scaffold, aiming to enhance potency, selectivity, and drug-like properties.

Investigation of Molecular Targets and Mechanism of Action Moa in Vitro

Identification of Potential Biological Targets for Quinoline (B57606) Carboxamides

The quinoline carboxamide scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov

Enzyme Inhibition (e.g., PARP-1, Carbonic Anhydrase, Tyrosine Kinases, DNA Gyrase, Tubulin Polymerization)

Poly(ADP-ribose)polymerase-1 (PARP-1): A series of quinoline-8-carboxamides, which share the same core structure as the subject compound, were designed and evaluated as PARP-1 inhibitors. nih.gov PARP-1 is a key enzyme in DNA repair, and its inhibition is a therapeutic strategy for cancer. nih.gov In that study, substituents at the 2-position of the quinoline ring were found to enhance potency, with 2-methylquinoline-8-carboxamide showing an IC₅₀ of 500 nM. nih.gov Another class of inhibitors, benzimidazole (B57391) carboxamides, also demonstrated potent PARP-1 and PARP-2 inhibition. researchgate.net

Carbonic Anhydrase (CA): Structurally related 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have been synthesized and tested for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms. researchgate.net Compounds in this series showed low to high nanomolar inhibition against hCA I, hCA II, and hCA IV, with the most potent compound exhibiting a Ki of 61.9 nM against hCA I and 33.0 nM against hCA II. researchgate.net

Tyrosine Kinases: The quinoline core is a foundational component of many tyrosine kinase inhibitors (TKIs). nih.gov Various 4-anilinoquinoline derivatives have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR) kinase domain. researchgate.net Additionally, other quinoline derivatives have shown dual inhibitory effects against PI3K/mTOR, which are crucial kinases in cancer-related signaling pathways. nih.gov

DNA Gyrase: Quinolines are a well-established class of DNA gyrase inhibitors, disrupting bacterial DNA replication. nih.govnih.gov Research into 2-phenyl quinoline hydrazide derivatives identified them as potential bacterial DNA gyrase inhibitors. nih.govacs.org

Receptor Modulation (e.g., P2X7R)

P2X7 Receptor (P2X7R): The P2X7 receptor, an ATP-gated ion channel involved in inflammation and cancer, has been a target for quinoline-based compounds. nih.govnih.gov A series of quinoline-6-carboxamide (B1312354) benzenesulfonates were investigated for their P2X7R antagonist activity. The study found that substitutions on the phenyl ring, including fluoro, chloro, and iodo groups, enhanced the binding affinity. The 4-fluoro analogue in that series (a quinoline-6-carboxamide) showed an IC₅₀ value of 0.624 μM. nih.gov

Interactions with Cellular Pathways (e.g., Cell Cycle Arrest, Apoptosis, Endoplasmic Reticulum Stress Response)

Cell Cycle Arrest and Apoptosis: The inhibition of key enzymes and receptors by quinoline derivatives often translates to effects on cellular pathways. For instance, a structurally similar quinazoline (B50416) derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was found to induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cells. mdpi.comnih.govnih.gov Furthermore, potent P2X7R antagonists from a quinoline-carboxamide series were shown to induce apoptosis, as observed by cellular shrinkage and nuclear condensation. nih.gov

In Vitro Pharmacological Characterization

Target Binding Affinity Studies

Specific binding affinity data for 2-(4-Fluorophenyl)quinoline-8-carboxamide is not available in the reviewed literature. However, studies on related compounds provide insight into how this class of molecules interacts with targets. For quinoline-6-carboxamide derivatives acting as P2X7R antagonists, affinity was quantified through IC₅₀ values in calcium mobilization assays using human P2X7R-transfected MCF-7 cells. nih.govnih.gov For quinoline-8-carboxamide (B1604842) based PARP-1 inhibitors, binding was assessed through enzyme inhibition assays. nih.gov

Enzyme Inhibition Assays

While no specific enzyme inhibition assay data exists for this compound, the methodologies used for similar compounds are well-established. For the quinoline-8-carboxamide series targeting PARP-1, inhibitory activity against human recombinant PARP-1 was determined, with IC₅₀ values used to quantify potency. nih.gov Similarly, for 8-substituted quinoline-2-carboxamides, inhibition constants (Ki) against various carbonic anhydrase isoforms were measured to establish their inhibitory profile. researchgate.net

Below is a representative data table from a study on related Quinoline-6-carboxamide Benzenesulfonate Derivatives and their P2X7R inhibitory activity, illustrating the type of data generated in such pharmacological characterizations.

| Compound ID | Substitution (R) | IC₅₀ (μM) at hP2X7R |

| 2e | 4-Fluoro | 0.624 |

| 2f | 4-Iodo | 0.566 |

| 2g | 4-Chloro | 0.813 |

| Suramin | Standard | 18.4 |

| RB-2 | Standard | 4.44 |

| Data adapted from a study on quinoline-6-carboxamide derivatives, not this compound. nih.gov |

Mechanistic Insights into this compound Action

Based on evidence from closely related analogues, the mechanism of action for this compound likely involves direct interaction with key macromolecular targets such as DNA or specific enzymes. nih.govnih.gov

A primary mechanism proposed for compounds with a 2-phenylquinoline-8-carboxamide core is DNA intercalation. nih.gov Research on N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide, a "minimal" DNA-intercalating agent, demonstrated its ability to insert itself between the base pairs of DNA. nih.gov This study highlighted a crucial structural requirement: for intercalative binding to occur, the 2-phenyl ring must be essentially coplanar with the quinoline ring system. nih.gov This mode of action disrupts DNA replication and transcription, leading to cytotoxic effects, a common mechanism for many anticancer agents. nih.gov

Beyond DNA binding, enzyme inhibition represents another major mechanistic avenue for this class of compounds. A comprehensive review of quinoline and quinolone carboxamides identified several as potent inhibitors of critical cellular enzymes. nih.gov These include topoisomerases, which are essential for managing DNA topology, and various protein kinases that regulate a multitude of cellular signaling pathways. nih.gov

Specific examples from the broader quinoline family reinforce the prevalence of enzyme inhibition as a mechanism of action:

Protein Kinase Inhibition : Derivatives have been identified as inhibitors of Pim-1 kinase, histone deacetylase 3 (HDAC3), and the SARS-CoV-2 helicase (nsp13). researchgate.netfrontiersin.orgacs.org

Carbonic Anhydrase Inhibition : A series of 8-substituted quinoline-2-carboxamides were found to be effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.govnih.gov

Other Enzymes : Inhibition of human dihydroorotate (B8406146) dehydrogenase has also been noted for this compound class. nih.gov

Table 3: Potential Molecular Targets for Quinoline Carboxamide Derivatives

| Molecular Target | Derivative Class | Potential Effect |

| DNA | 2-Phenylquinoline-8-carboxamides | Intercalation, Disruption of Replication/Transcription nih.gov |

| Topoisomerase | Quinoline Carboxamides | Inhibition, DNA Damage nih.gov |

| Protein Kinases (Pim-1, HDAC3) | Carboxamide-appended Quinolines, 2-Phenylquinoline-4-carboxylic Acids | Apoptosis, Cell Cycle Arrest researchgate.netfrontiersin.org |

| Carbonic Anhydrases (hCA I, II) | 8-Substituted Quinoline-2-carboxamides | Inhibition of pH Regulation/Metabolic Processes nih.govnih.gov |

| Pyruvate (B1213749) Kinase M2 (PKM2) | Quinoline-8-sulfonamides | Modulation of Glycolysis nih.gov |

| SARS-CoV-2 Helicase (nsp13) | 2-Phenylquinolines | Inhibition of Viral Replication acs.org |

This interactive table summarizes potential molecular targets for quinoline derivatives based on published literature, providing a framework for the likely mechanism of action of this compound.

Preclinical Biological Evaluation of 2 4 Fluorophenyl Quinoline 8 Carboxamide Analogues

In Vitro Efficacy Assessments in Disease Models

The initial stages of preclinical evaluation for novel compounds heavily rely on in vitro assays to determine their biological effects in a controlled laboratory setting. These assessments provide crucial preliminary data on the potential therapeutic applications of 2-(4-Fluorophenyl)quinoline-8-carboxamide analogues.

Anti-proliferative Activity in Cancer Cell Lines

A significant area of investigation for quinoline-8-carboxamide (B1604842) analogues has been their ability to inhibit the growth of various cancer cell lines.

Breast Cancer: Analogues of quinoline (B57606) have demonstrated notable anti-proliferative effects against breast cancer cell lines. For instance, some derivatives have shown activity against the MCF-7 cell line. nih.govmdpi.com In one study, a series of new di- and trimeric quinoline derivatives were synthesized and evaluated for their in vitro anti-proliferative activities against the human breast cancer cell line MCF-7. nih.gov Another study reported the anti-proliferative activity of quinine (B1679958), a well-known quinoline alkaloid, in relation to MCF-7 cells. mdpi.com Furthermore, novel quinoline-based EGFR/HER-2 dual-target inhibitors have been designed, with some compounds showing significant anti-proliferative efficacy against MCF-7 and A-549 lung cancer cell lines, with GI50s values ranging from 25 to 82 nM. rsc.org

Colorectal Cancer: The anti-proliferative potential of quinoline derivatives extends to colorectal cancer. A novel series of quinoline-based benzamide (B126) derivatives were evaluated for their cytotoxic activity against several human cancer cell lines, including colorectal adenocarcinoma cells (HT-29) and colorectal cancer cells (HCT116). researchgate.net The results indicated that all the tested compounds were more cytotoxic against HCT116 and HT-29 in comparison to other human cancer cells. researchgate.net Another study investigated a series of 4-anilinoquinazoline (B1210976) analogues and found that one compound, DW-8, had the highest anticancer efficacy in colorectal cancer cell lines, including HCT116 and HT29, with IC50 values of 8.50 ± 2.53 µM and 5.80 ± 0.92 µM, respectively. nih.gov Additionally, some quinoline derivatives have been shown to induce apoptosis in HCT116 cells. mdpi.com

HepG-2 and HCT-116: Research has also explored the effects of these compounds on hepatocellular carcinoma (HepG-2) and HCT-116 cell lines. A new series of quinoline-indole derivatives were designed and evaluated for their anti-proliferative activity against five human cancer cells, including HepG2 and HCT-8. nih.gov The most active compounds exhibited potent cytotoxicity with IC50 values ranging from 2 nM to 11 nM. nih.gov In another study, a new DBI analog, DBI-2, showed an IC50 of 0.53 μmol/L in inhibiting the proliferation of HCT116 cells. nih.gov

The following table provides a summary of the in vitro anti-proliferative activity of selected quinoline analogues in various cancer cell lines.

| Compound/Analogue | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Di- and trimeric quinoline derivatives | MCF-7 (Breast) | Not specified | nih.gov |

| Quinine | MCF-7 (Breast) | Not specified | mdpi.com |

| Quinoline-based EGFR/HER-2 dual-target inhibitors (e.g., Compound 5a) | MCF-7 (Breast), A-549 (Lung) | GI50: 25-82 nM | rsc.org |

| Quinoline-based benzamide derivatives | HCT116, HT-29 (Colorectal) | More cytotoxic than other cell lines | researchgate.net |

| DW-8 (4-anilinoquinazoline analogue) | HCT116, HT29 (Colorectal) | IC50: 8.50 µM, 5.80 µM | nih.gov |

| Quinoline-indole derivatives (e.g., Compound 62, 63) | HepG2, HCT-8 | IC50: 2-11 nM | nih.gov |

| DBI-2 | HCT116 (Colorectal) | IC50: 0.53 µM | nih.gov |

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. Analogues of this compound have been evaluated for a broad spectrum of antimicrobial activities.

Antibacterial, Antifungal, and Antimycobacterial Activity: The inherent chemical structure of quinoline contributes to its diverse biological activities, including antibacterial properties. nih.gov

Antimalarial Activity: The quinoline ring is a cornerstone of many antimalarial drugs. Quinine, an alkaloid extracted from the cinchona tree, is a classic example and exhibits antimalarial properties. mdpi.com The development of new quinoline derivatives continues to be an active area of research in the search for novel antimalarial agents. nih.gov

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated the potential to modulate inflammatory pathways. Research has shown that some quinoline derivatives possess anti-inflammatory properties. nih.gov For instance, quinine is known to have anti-inflammatory effects in addition to its antimalarial activity. mdpi.com Further investigation into the anti-inflammatory capacity of this compound analogues is warranted to explore their potential in treating inflammatory conditions.

Antiviral and Anti-HIV-1 Activity

The antiviral potential of quinoline derivatives has also been a subject of scientific inquiry. The core quinoline structure has been identified as a scaffold with diverse biological activities, including anti-HIV activity. nih.gov This suggests that analogues of this compound could be promising candidates for the development of novel antiviral therapies.

Other Biological Activities

Beyond the aforementioned activities, quinoline analogues have been explored for other potential therapeutic and practical applications.

Antioxidant and Herbicidal Activity: While a study on various quinoline derivatives found that they lacked significant antioxidative DPPH radical scavenging capacities compared to ascorbic acid, the broad biological profile of quinolines suggests that specific analogues might possess such properties. researcher.life The diverse reactivity of the quinoline nucleus allows for chemical modifications that could lead to compounds with useful herbicidal properties, although this is a less explored area for this compound analogues specifically.

In Vivo Efficacy Studies in Animal Models

While in vitro studies provide valuable initial data, in vivo studies in animal models are essential to evaluate the efficacy and physiological effects of a compound in a living organism. For analogues of this compound, in vivo studies would be the next critical step to validate the promising in vitro findings, particularly for their anti-proliferative activities. Such studies would typically involve administering the compounds to animal models of cancer to assess their ability to inhibit tumor growth and progression. The therapeutic effectiveness of a diaminobutoxy-substituted isoflavonoid (B1168493) (DBI) analog, DBI-2, was enhanced in colorectal cancer cell xenograft mouse models by implementing a ketogenic diet, indicating the potential of combining such compounds with other therapeutic strategies. nih.gov

Xenograft Models in Cancer Research

Xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice, are a cornerstone of in vivo cancer research, allowing for the evaluation of novel anticancer agents in a living system that recapitulates key aspects of tumor growth.

Research into the in vivo antitumor activity of 2-phenylquinoline-8-carboxamide derivatives has shown promising results in solid tumor models. nih.gov A series of these compounds have been synthesized and evaluated for their ability to inhibit tumor growth. nih.gov While a direct correlation between the lipophilic or electronic properties of substituents on the phenyl ring and biological activity was not established across the entire series, several analogues demonstrated significant solid tumor activity. nih.gov For instance, one derivative, the 4'-aza analogue of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide, proved to be particularly effective, achieving approximately 50% cures in both leukemia and solid tumor models. nih.gov This highlights the potential of the 2-phenylquinoline-8-carboxamide scaffold as a template for the development of potent anticancer agents. The primary mechanism of action for this class of compounds is believed to be DNA intercalation. nih.gov

Other research on related quinoline derivatives has further substantiated their anticancer potential in xenograft models. For example, a quinoline-2-thione derivative, KA3D, demonstrated significant tumor growth inhibition in a mouse xenograft model of ovarian cancer. researchgate.net Similarly, a novel quinoline compound, 91b1, also showed an anticancer effect in a xenografted mouse model. mdpi.com These findings, although not directly on this compound, underscore the broad potential of the quinoline scaffold in generating effective in vivo anticancer agents.

Table 1: In Vivo Antitumor Activity of Selected 2-Phenylquinoline-8-carboxamide Analogues

| Compound | Animal Model | Tumor Model | Efficacy |

| 4'-Aza derivative of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide | Mouse | Leukemia & Solid Tumors | ~50% cures nih.gov |

| Quinoline-2-thione derivative (KA3D) | Mouse | Ovarian Cancer Xenograft | Significant tumor growth inhibition researchgate.net |

| Quinoline compound 91b1 | Mouse | Xenograft Model | Anticancer effect observed mdpi.com |

Infection Models (e.g., Malaria Mouse Model)

The quinoline core is a well-established pharmacophore in the development of antimalarial drugs. The Plasmodium berghei mouse model is a standard preclinical tool for evaluating the in vivo efficacy of new antimalarial candidates. nih.govsonar.ch

While direct studies on the antimalarial activity of this compound in mouse models were not identified, extensive research on isomeric quinoline-4-carboxamides has demonstrated potent in vivo efficacy. A series of quinoline-4-carboxamides were identified through phenotypic screening and optimized to produce lead molecules with low nanomolar in vitro potency against Plasmodium falciparum. nih.gov Subsequent improvements in their pharmacokinetic profiles led to several compounds with excellent oral efficacy in the P. berghei malaria mouse model, achieving 90% effective dose (ED90) values below 1 mg/kg when administered orally for four days. nih.govsonar.ch One particular compound from this series, DDD107498, progressed to preclinical development due to its favorable potency, selectivity, and pharmacokinetic properties. nih.gov

Furthermore, studies on other quinoline derivatives have shown their effectiveness in vivo. For instance, nopol-based quinolin-8-yl amides have shown moderate activity against the asexual blood stage of the chloroquine-sensitive Pf3D7 strain of P. falciparum. nih.gov The structural similarity of these compounds to this compound suggests that it and its analogues could also exhibit antiplasmodial activity. The introduction of a 2-phenyl group in other quinoline-based antimalarial analogues has been shown to enhance activity against P. falciparum. mdpi.com

The combination of kaempferol (B1673270) with artesunate, a standard antimalarial drug, has been shown to enhance antimalarial activity and prolong the mean survival time in P. berghei-infected mice, highlighting the potential for combination therapies involving quinoline-like structures. nih.gov

Table 2: In Vivo Antimalarial Efficacy of Selected Quinoline Carboxamide Analogues

| Compound Class | Animal Model | Parasite Strain | Key Findings |

| Quinoline-4-carboxamides | Mouse | Plasmodium berghei | ED90 values < 1 mg/kg (oral, 4 days) nih.govsonar.ch |

| Nopol-based Quinolin-8-yl amides | - | Plasmodium falciparum (Pf3D7) | Moderate in vitro activity nih.gov |

Biomarker Identification and Translational Relevance

The identification of predictive and pharmacodynamic biomarkers is crucial for the successful clinical translation of novel therapeutic agents. For analogues of this compound, several potential avenues for biomarker discovery exist based on their putative mechanisms of action.

Given that 2-phenylquinoline-8-carboxamides are known to act as DNA intercalating agents, biomarkers associated with DNA damage and repair pathways could be highly relevant. nih.gov For instance, the expression levels or mutational status of genes involved in DNA repair, such as those in the homologous recombination pathway (e.g., BRCA1, BRCA2), could predict sensitivity to these compounds. This concept is well-established for Poly(ADP-ribose) polymerase (PARP) inhibitors, which show synthetic lethality in tumors with deficient homologous recombination. nih.govmdpi.comnih.gov Since some quinoline-based compounds have been investigated as PARP inhibitors, exploring this mechanism for this compound analogues is a logical step. nih.gov The core pharmacophoric features of many PARP inhibitors include an aromatic ring and a carboxamide group, which are present in the compound of interest. nih.gov

Recent reviews have highlighted that the anticancer activity of various quinoline and quinolone carboxamides stems from their ability to inhibit topoisomerases and protein kinases. nih.gov Therefore, the expression or activity levels of these enzymes could serve as predictive biomarkers. For example, a study on quinoline-8-sulfonamide (B86410) derivatives identified them as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. mdpi.comsemanticscholar.orgresearchgate.netnih.gov The levels of PKM2 or downstream metabolic products could, therefore, be explored as biomarkers of response.

Furthermore, some quinoline derivatives have been shown to inhibit multidrug resistance protein 2 (MRP2), a transporter protein that can confer drug resistance. nih.gov The expression and functional status of MRP2 could therefore be a biomarker of intrinsic or acquired resistance to this compound analogues.

For the antimalarial activity of quinoline carboxamides, a novel mechanism of action has been identified for the quinoline-4-carboxamide series: the inhibition of translation elongation factor 2 (PfEF2). nih.gov This discovery opens up the possibility of using the expression level or genetic sequence of PfEF2 as a biomarker to predict parasite sensitivity or to monitor for the emergence of resistance.

Table 3: Potential Biomarkers for this compound Analogues

| Therapeutic Area | Potential Biomarker | Rationale/Mechanism |

| Cancer | DNA Repair Pathway Genes (e.g., BRCA1/2) | DNA intercalation and potential PARP inhibition nih.govnih.govmdpi.com |

| Cancer | Topoisomerase Levels/Activity | Inhibition of topoisomerase by quinoline carboxamides nih.gov |

| Cancer | Pyruvate Kinase M2 (PKM2) Levels/Activity | Modulation of PKM2 by related quinoline derivatives mdpi.comsemanticscholar.orgnih.gov |

| Cancer | Multidrug Resistance Protein 2 (MRP2) Expression | Inhibition of MRP2 by related quinoline derivatives nih.gov |

| Malaria | Plasmodium Elongation Factor 2 (PfEF2) | Inhibition of PfEF2 by quinoline-4-carboxamides nih.gov |

Future Perspectives and Research Directions

Development of Multi-Target Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.gov This has spurred interest in multi-target-directed ligands (MTDLs), which can modulate several targets simultaneously, potentially leading to enhanced efficacy and reduced drug resistance. The quinoline (B57606) core is a versatile scaffold for developing such agents. nih.gov

Future research will likely focus on modifying the 2-(4-Fluorophenyl)quinoline-8-carboxamide structure to interact with additional disease-relevant targets. For instance, in cancer therapy, derivatives could be designed to inhibit not only a primary target like a specific kinase but also other proteins involved in tumor growth, angiogenesis, or metastasis. nih.gov Similarly, for neurodegenerative diseases, derivatives could be engineered to combine properties like acetylcholinesterase inhibition with antioxidant or anti-amyloid aggregation effects. nih.gov The development of MTDLs based on this quinoline carboxamide scaffold represents a promising strategy for creating more effective treatments for complex multifactorial diseases. nih.govnih.gov

Table 1: Biological Activities of Various Quinoline Carboxamide Derivatives This table showcases the diverse therapeutic targets of compounds structurally related to this compound, illustrating the potential for multi-target ligand development.

| Compound Class | Primary Target/Activity | Therapeutic Area |

| Quinoline-4-carboxamides | Translation Elongation Factor 2 (PfEF2) | Antimalarial nih.gov |

| 8-Substituted Quinoline-2-carboxamides | Carbonic Anhydrase (CA) Isoforms I & II | CA-related disorders nih.gov |

| Quinolinone-3-carboxamides | Streptococcus pneumoniae | Antibacterial nih.gov |

| 4-(2-Fluorophenoxy)quinoline Derivatives | c-Met Kinase | Anticancer nih.gov |

| Quinoline-2-carboxamides | Photosynthetic Electron Transport (PET) | Herbicidal nih.gov |

| 2-Phenyl Quinoline Hydrazides | Bacterial DNA Gyrase | Antimicrobial acs.org |

| Quinoline-4-carbonyl)hydrazide-acrylamide Hybrids | EGFR Kinase | Anticancer nih.gov |

| Quinoline-8-sulfonamides | Pyruvate (B1213749) Kinase M2 (PKM2) | Anticancer mdpi.com |

Integration of Artificial Intelligence (AI) and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more efficient. mit.edumdpi.com These computational tools can analyze vast datasets to predict the biological activities, physicochemical properties, and potential synthetic routes for novel compounds. mdpi.com

In the context of this compound, AI and ML can be employed in several ways:

Virtual Screening: AI algorithms can screen large virtual libraries of related quinoline derivatives to identify molecules with a higher probability of binding to specific biological targets. mdpi.comyoutube.com This accelerates the identification of promising lead compounds.

De Novo Design: Machine learning models can design entirely new molecules based on the this compound scaffold, optimizing them for desired properties like enhanced potency and selectivity. mdpi.com

Synthesis Prediction: AI tools can predict the most efficient and cost-effective synthetic pathways, a workflow known as Synthesis Planning and Rewards-based Route Optimization Workflow (SPARROW), which considers variables like material cost and reaction complexity. mit.edu

By integrating AI, researchers can more rapidly explore the chemical space around this compound, prioritizing the synthesis and testing of derivatives with the highest potential for therapeutic success. youtube.com

Novel Synthetic Routes for Enhanced Scalability and Green Chemistry Principles

The current synthesis of quinoline carboxamides often relies on established methods like the Pfitzinger reaction, which involves the condensation of an isatin (B1672199) with an appropriate ketone, followed by amide coupling. nih.govacs.org While effective at a laboratory scale, these methods may present challenges for large-scale production, including the use of harsh reagents or solvents.

Future research will likely focus on developing more scalable and environmentally friendly synthetic routes. This involves:

Catalytic Methods: Exploring novel catalytic systems, such as copper-catalyzed reactions, to form the quinoline ring or the amide bond under milder conditions. mdpi.com

Flow Chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processing.

Green Solvents: Investigating the use of more benign solvents to reduce the environmental impact of the synthesis.

One-Pot Reactions: Designing multi-step syntheses that can be performed in a single reaction vessel to improve efficiency and reduce waste.

The development of such novel synthetic strategies is crucial for making the production of this compound and its derivatives more cost-effective and sustainable.

Table 2: Common Synthetic Steps for Quinoline Carboxamide Scaffolds This table outlines established synthetic reactions used for compounds similar to this compound, which are targets for future optimization.

| Reaction Type | Description | Starting Materials Example |

| Pfitzinger Reaction | Condensation reaction to form the quinoline-4-carboxylic acid core. | Isatin and an α-methylene ketone (e.g., 1-(p-tolyl)ethanone). nih.gov |

| Acid-Amine Coupling | Formation of the carboxamide bond. | A quinoline carboxylic acid and an amine, often using coupling agents like HATU or EDC/HOBt. nih.gov |

| O-alkylation | Modification of a hydroxyl group on the quinoline ring. | An 8-hydroxyquinoline (B1678124) derivative and an alkyl/benzyl halide. nih.gov |

| Hydrazinolysis | Conversion of an ester to a carbohydrazide (B1668358) intermediate. | An ethyl quinoline-4-carboxylate (B1235159) and hydrazine (B178648) hydrate. acs.org |

| Click Chemistry | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for linking molecular fragments. | A quinoline sulfonamide with an azide (B81097) or alkyne group. mdpi.com |

Exploration of New Therapeutic Indications

The quinoline scaffold is present in numerous compounds with a broad spectrum of pharmacological activities. nih.gov While the initial therapeutic focus for a given derivative might be narrow, its structural features suggest potential applications in other disease areas.

Future research should include comprehensive biological screening of this compound to uncover new therapeutic opportunities. Based on the activities of related compounds, potential new indications to explore include:

Antiparasitic Diseases: Beyond malaria, activity against other parasites could be investigated. nih.gov

Oncology: Given that many quinoline derivatives show anticancer properties by targeting various pathways, its potential as an anticancer agent warrants investigation. nih.govnih.govmdpi.com

Inflammatory and Autoimmune Disorders: Some quinolinone carboxamides have shown efficacy in models of autoimmune diseases. nih.gov

Metabolic Diseases: The role of related compounds as enzyme inhibitors suggests potential applications in metabolic disorders. nih.gov

Antiviral and Antibacterial Infections: The quinoline nucleus is a core component of many antimicrobial drugs. nih.govacs.org

A systematic evaluation of the compound's activity against a wide range of biological targets could reveal previously unrecognized therapeutic potential, significantly expanding its clinical utility.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(4-Fluorophenyl)quinoline-8-carboxamide with high purity?

- Methodological Answer : Synthesis requires multi-step reactions under controlled conditions. Key steps include:

- Inert Atmospheres : To prevent side reactions (e.g., oxidation of fluorophenyl groups), use nitrogen or argon environments .

- Temperature Control : Optimize reaction temperatures (e.g., 60–80°C) to balance yield and purity, as seen in analogous quinoline-3-carboxamide syntheses .

- Catalysts : Employ palladium-based catalysts for cross-coupling reactions to introduce the 4-fluorophenyl moiety, a strategy validated for structurally similar compounds .

- Data Reference : Analogous compounds like 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxamide achieve >85% purity when reaction times and solvent systems (e.g., DMF/THF) are carefully optimized .

Q. How can researchers characterize the structural features of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- NMR and FT-IR : Identify fluorophenyl (¹⁹F NMR) and carboxamide (C=O stretch at ~1650 cm⁻¹) groups .

- X-ray Crystallography : Resolve crystal structures to confirm substituent positions, as demonstrated for 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid .

- Mass Spectrometry : Confirm molecular weight (expected ~297 g/mol based on analogs like 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid) .

Q. What in vitro assays are suitable for initial evaluation of its bioactivity?

- Methodological Answer : Prioritize assays aligned with quinoline derivatives’ known activities:

- Antiproliferative Assays : Use MCF-7 breast cancer cells, as 2-(4-fluorophenyl)imidazol-5-ones showed IC₅₀ values <10 μM in similar setups .

- Antimicrobial Testing : Screen against Staphylococcus aureus and E. coli via microdilution methods, leveraging structural similarities to fluoroquinolones .

- Enzyme Inhibition : Test binding to Polo-like kinase 1 (Plk1) using fluorescence polarization assays, a target for fluorophenyl-containing inhibitors .

Advanced Research Questions

Q. How can contradictory data on its biological efficacy across studies be resolved?

- Methodological Answer : Address variability via:

- Assay Standardization : Control pH, serum concentration, and cell passage number, as small changes significantly impact fluorophenyl compound activity .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) that may confound results .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects; e.g., 8-nitro groups in 7-fluoro-8-nitroquinoline-2-carboxylic acid enhance antimicrobial activity but reduce solubility .

Q. What computational methods aid in predicting interactions with biological targets?

- Methodological Answer : Combine ligand- and structure-based approaches:

- QSAR Modeling : Develop models using descriptors like logP and polar surface area, as done for 2-(4-fluorophenyl)imidazol-5-ones (R² > 0.85) .

- Molecular Docking : Simulate binding to Plk1’s ATP-binding pocket; derivatives with para-fluorophenyl groups show tighter binding (ΔG < -9 kcal/mol) .

- MD Simulations : Assess stability of target-ligand complexes over 100 ns trajectories to prioritize candidates .

Q. What strategies optimize its pharmacokinetic profile for in vivo studies?

- Methodological Answer : Improve absorption and metabolic stability:

- Prodrug Design : Esterify the carboxamide group, mimicking ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate’s enhanced bioavailability .

- Lipinski Compliance : Ensure molecular weight <500 Da and logP <5, as seen in Plk1 inhibitors with >80% oral bioavailability .

- CYP450 Inhibition Screening : Use liver microsomes to identify metabolic hotspots; fluorophenyl groups often reduce CYP3A4 affinity .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show minimal effects?

- Methodological Answer : Variability may arise from:

- Cell Line Differences : Estrogen receptor-positive (MCF-7) vs. triple-negative (MDA-MB-231) breast cancer cells exhibit divergent responses to fluorophenyl compounds .

- Redox Sensitivity : Quinoline carboxamides may act as pro-oxidants in high-glucose media, artificially elevating cytotoxicity .

- Impurity Artifacts : Trace solvents (e.g., DMSO) or unreacted intermediates (e.g., 4-fluorophenylboronic acid) can skew results; validate purity via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Scheme 1: General Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids.

Scheme 1: General Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids. Scheme 2: General Doebner–von Miller reaction for the synthesis of substituted quinolines.

Scheme 2: General Doebner–von Miller reaction for the synthesis of substituted quinolines.